![molecular formula C17H12BrFN4O B3025951 8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol CAS No. 2204237-96-5](/img/structure/B3025951.png)
8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Übersicht
Beschreibung
?-Hydroxyflubromazolam ist ein Derivat von Flubromazolam, einem hochwirksamen Designer-Benzodiazepin (DBZD). Es hat aufgrund seiner psychoaktiven Wirkungen Aufmerksamkeit auf dem Drogenmarkt erlangt .
2. Herstellungsmethoden
Die Syntheserouten für ?-Hydroxyflubromazolam sind nicht allgemein dokumentiert. Es ist wahrscheinlich, dass es durch Modifikationen der Stammverbindung Flubromazolam synthetisiert wird. Industrielle Produktionsmethoden bleiben proprietär und sind nicht öffentlich zugänglich.
Vorbereitungsmethoden
The synthetic routes for ?-hydroxy Flubromazolam are not widely documented. it is likely synthesized through modifications of the parent compound, Flubromazolam. Industrial production methods remain proprietary and are not publicly available.
Analyse Chemischer Reaktionen
?-Hydroxyflubromazolam unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydroxylierung: Einführung einer Hydroxylgruppe (OH) an bestimmten Positionen.
Glucuronidierung: Konjugation mit Glucuronsäure unter Bildung wasserlöslicher Metaboliten.
Weitere Phase-I-Reaktionen: Oxidation, Reduktion und Kombinationen davon.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind spezifisch für den eingesetzten Syntheseweg. Zu den Hauptprodukten, die gebildet werden, gehören hydroxylierte Metaboliten und Glucuronidkonjugate.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Flubromazolam exhibits several pharmacological applications primarily due to its interaction with the GABA-A receptor in the central nervous system. This interaction produces calming effects similar to traditional benzodiazepines but may also involve additional neurotransmitter systems like serotonin and dopamine receptors. The following are key applications:
- Anxiolytic Effects : Flubromazolam is being investigated for its potential use in treating anxiety disorders. Its ability to modulate GABAergic activity can lead to reduced anxiety levels.
- Sedative and Hypnotic Properties : The compound may serve as a sedative or hypnotic agent, making it useful in managing insomnia or pre-operative sedation .
- Muscle Relaxation : Due to its central nervous system depressant effects, Flubromazolam may also be effective in providing muscle relaxation for various medical conditions.
Comparative Analysis with Related Compounds
Flubromazolam shares structural similarities with other triazolobenzodiazepines. The following table compares it with notable compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Flubromazolam | Bromine and fluorine; triazole-benzodiazepine structure | Sedative/hypnotic effects |
Clonazolam | Contains chlorine; similar ring structure | Anxiolytic properties |
Deschloroetizolam | Lacks chlorine; retains benzodiazepine core | Sedative effects |
This comparison illustrates the diversity within the triazolobenzodiazepine class while highlighting the unique features of Flubromazolam due to its specific halogen substitutions.
Case Studies and Research Findings
Research on Flubromazolam has included various studies examining its efficacy and safety profile:
- Clinical Trials : Preliminary clinical trials have indicated that Flubromazolam may provide effective anxiety relief with a favorable safety profile compared to traditional benzodiazepines. However, further studies are necessary to confirm these findings and establish long-term safety .
- Neurotransmitter Interaction Studies : Investigations into its interactions with serotonin and dopamine receptors suggest potential mood-enhancing properties beyond simple anxiolytic effects. These findings warrant further exploration to understand their implications for therapeutic use .
Wirkmechanismus
The exact mechanism by which ?-hydroxy Flubromazolam exerts its effects is not fully understood. It likely involves binding to GABA-A receptors, enhancing inhibitory neurotransmission, and leading to sedation and anxiolysis.
Vergleich Mit ähnlichen Verbindungen
?-Hydroxyflubromazolam ist aufgrund seiner Hydroxylgruppen-Substitution einzigartig. Zu ähnlichen Verbindungen gehören Flubromazolam, Clonazolam und andere Designer-Benzodiazepine .
Biologische Aktivität
8-Bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol, commonly referred to as Flubromazolam, is a synthetic compound belonging to the class of triazolobenzodiazepines. This compound is characterized by its complex structure which includes a benzodiazepine core fused with a triazole ring and notable halogen substitutions (bromine and fluorine). It has garnered attention for its potential pharmacological properties, particularly in the realm of sedatives and anxiolytics.
- Molecular Formula : C17H12BrFN4O
- Molecular Weight : 371.206 g/mol
- CAS Registry Number : 612526-40-6
- IUPAC Name : this compound
Flubromazolam acts primarily through the modulation of the GABA-A receptor in the central nervous system. GABA (gamma-Aminobutyric acid) is the principal inhibitory neurotransmitter in the brain. The binding of Flubromazolam to GABA-A receptors enhances inhibitory neurotransmission, leading to sedative and anxiolytic effects. This mechanism is similar to that of classical benzodiazepines but may involve unique binding characteristics due to its structural modifications.
Pharmacological Effects
Flubromazolam exhibits several pharmacological effects:
- Sedative/Hypnotic : It is primarily used for its calming effects, making it beneficial for treating anxiety disorders and sleep disturbances.
- Anxiolytic : The compound shows promise in reducing anxiety levels through its interaction with neurotransmitter systems.
Comparative Biological Activity
The following table summarizes the biological activity of Flubromazolam compared to structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Flubromazolam | Contains bromine and fluorine | Sedative/hypnotic effects |
Clonazolam | Similar ring structure; contains chlorine | Anxiolytic properties |
Deschloroetizolam | Lacks chlorine; retains benzodiazepine core | Sedative effects |
Case Studies and Research Findings
Research on Flubromazolam has focused on its efficacy and safety profile. Notable findings include:
- Sedative Efficacy : Studies indicate that Flubromazolam has a higher potency compared to traditional benzodiazepines, suggesting it may require lower doses for similar therapeutic effects.
- Side Effects Profile : Due to its potency, users have reported a range of side effects including drowsiness, dizziness, and potential dependency issues. Further investigations are warranted to assess long-term safety.
- Neurotransmitter Interaction : Preliminary studies suggest that Flubromazolam may also interact with serotonin and dopamine receptors, indicating a broader spectrum of activity beyond GABA modulation.
Future Directions in Research
The unique structural features of Flubromazolam open avenues for further research:
- Therapeutic Applications : Investigating its potential use in treating various anxiety disorders and insomnia.
- Mechanistic Studies : Detailed studies on its binding affinities and interactions with other neurotransmitter systems could provide insights into its full pharmacological profile.
Eigenschaften
IUPAC Name |
[8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEVJGLDGQYJCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342429 | |
Record name | 8-Bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2204237-96-5 | |
Record name | 8-Bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.